3-Amino-2,4-dibromo-6-chlorobenzoic acid
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Overview
Description
3-Amino-2,4-dibromo-6-chlorobenzoic acid is a chemical compound with the molecular formula C7H4Br2ClNO2 It is a derivative of benzoic acid, characterized by the presence of amino, bromo, and chloro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,4-dibromo-6-chlorobenzoic acid typically involves the bromination and chlorination of 3-Aminobenzoic acid. The process can be summarized as follows:
Bromination: 3-Aminobenzoic acid is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce bromine atoms at the 2 and 4 positions of the benzene ring.
Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce a chlorine atom at the 6 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,4-dibromo-6-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid or nitric acid.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted benzoic acids.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.
Coupling Reactions: Biaryl compounds are the major products formed.
Scientific Research Applications
3-Amino-2,4-dibromo-6-chlorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2,4-dibromo-6-chlorobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2,5-dichlorobenzoic acid: Similar structure but with different halogen substituents.
3-Amino-2,4-dibromobenzoic acid: Lacks the chlorine substituent.
3-Amino-6-chlorobenzoic acid: Lacks the bromine substituents.
Uniqueness
3-Amino-2,4-dibromo-6-chlorobenzoic acid is unique due to the specific arrangement of amino, bromo, and chloro groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
1208076-16-7 |
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Molecular Formula |
C7H4Br2ClNO2 |
Molecular Weight |
329.37 g/mol |
IUPAC Name |
3-amino-2,4-dibromo-6-chlorobenzoic acid |
InChI |
InChI=1S/C7H4Br2ClNO2/c8-2-1-3(10)4(7(12)13)5(9)6(2)11/h1H,11H2,(H,12,13) |
InChI Key |
GKKHMSREATWSKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)N)Br)C(=O)O)Cl |
Origin of Product |
United States |
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